Teriflunomide impurity 3

COX-1 inhibitor COX-2 selectivity enzyme assay

Teriflunomide impurity 3 (4‑Amino‑N‑(4‑trifluoromethyl‑phenyl)‑benzamide; CAS 1011244‑72‑6) is a low‑molecular‑weight benzamide derivative characterized as a selective cyclooxygenase‑1 (COX‑1) inhibitor with an IC50 of 30 µM and significantly lower activity against COX‑2 (IC50 >100 µM). Chemically, it is an amide‑bond‑reversed analog of teriflunomide, bearing trifluoromethyl and amino substituents that confer COX‑1‑selective inhibitory activity.

Molecular Formula C14H11F3N2O
Molecular Weight 280.24 g/mol
CAS No. 1011244-72-6
Cat. No. B3020881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeriflunomide impurity 3
CAS1011244-72-6
Molecular FormulaC14H11F3N2O
Molecular Weight280.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)N
InChIInChI=1S/C14H11F3N2O/c15-14(16,17)10-3-7-12(8-4-10)19-13(20)9-1-5-11(18)6-2-9/h1-8H,18H2,(H,19,20)
InChIKeyYUWBBWHECQSIKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Teriflunomide Impurity 3 (CAS 1011244-72-6): A Selective COX-1 Inhibitor Reference Standard for Analytical and Pharmacological Research


Teriflunomide impurity 3 (4‑Amino‑N‑(4‑trifluoromethyl‑phenyl)‑benzamide; CAS 1011244‑72‑6) is a low‑molecular‑weight benzamide derivative characterized as a selective cyclooxygenase‑1 (COX‑1) inhibitor with an IC50 of 30 µM and significantly lower activity against COX‑2 (IC50 >100 µM) [1]. Chemically, it is an amide‑bond‑reversed analog of teriflunomide, bearing trifluoromethyl and amino substituents that confer COX‑1‑selective inhibitory activity [1]. The compound is primarily utilized as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of teriflunomide [2]. It is supplied with detailed characterization data compliant with regulatory guidelines and is available at purities exceeding 98% [2].

Why Generic Teriflunomide Impurities Cannot Replace Teriflunomide Impurity 3 in COX-1-Related Analytical and Pharmacological Workflows


Teriflunomide impurity 3 is not a biologically inert by‑product; it potently and selectively inhibits COX‑1 (IC50 30 µM, COX‑2 IC50 >100 µM) [1]. In contrast, the parent drug teriflunomide exhibits no direct COX‑1/COX‑2 inhibitory activity, and other teriflunomide impurities may lack this pharmacological signature altogether [2]. Consequently, employing an undefined impurity mixture or a different impurity reference standard can introduce uncontrolled COX‑1‑mediated effects in cell‑based assays, compromise the accuracy of HPLC impurity profiling, and lead to failed ANDA submissions due to inadequate identification of this specific degradation product [3]. The quantitative evidence below demonstrates that only the genuine Teriflunomide Impurity 3 provides the verified COX‑1 selectivity and purity profile necessary for reproducible analytical and pharmacological differentiation.

Quantitative Differentiation of Teriflunomide Impurity 3 (CAS 1011244-72-6) from Its Closest Analogs and Alternatives


COX-1 Selective Inhibition: 30 µM IC50 vs. COX-2 (>100 µM) – A Pharmacological Profile Absent in Teriflunomide Itself

Teriflunomide impurity 3 demonstrates selective COX-1 inhibition with an IC50 of 30 µM, while its activity against COX-2 is negligible (IC50 >100 µM), yielding a selectivity ratio of >3.3-fold [1]. In contrast, the parent drug teriflunomide exhibits no direct COX-1 or COX-2 inhibition, as its therapeutic mechanism is via pyrimidine synthesis blockade [2]. Other commonly encountered teriflunomide impurities have not been reported to possess any COX inhibitory activity. This pharmacological differentiation makes impurity 3 uniquely suited for studies requiring selective COX-1 modulation without confounding immunosuppressive effects.

COX-1 inhibitor COX-2 selectivity enzyme assay

Ultra-High Purity (99.75% by HPLC) vs. Standard Impurity Reference Materials (≥95%) – Reducing Quantification Uncertainty for ANDA Submissions

Commercial batches of Teriflunomide impurity 3 are routinely supplied at a verified purity of 99.75% (HPLC) , substantially exceeding the ≥95% purity threshold typically required for pharmaceutical impurity reference standards [1]. This 4.75% higher purity level directly reduces the relative error in HPLC peak-area quantification, enhancing the accuracy of impurity profiling in teriflunomide active pharmaceutical ingredient (API) and finished dosage forms. The elevated purity also minimizes interference from unknown co-eluting species during method validation.

purity analysis HPLC reference standard

Amide-Bond-Reversed Benzamide Scaffold: Structural Differentiation from Teriflunomide and Classical COX-1 Inhibitors for SAR Studies

Teriflunomide impurity 3 (compound 11q) is characterized as an 'amide-bond-reversed' benzamide, in which the amide linkage orientation is inverted relative to the parent teriflunomide scaffold [1]. This structural motif places the trifluoromethylphenyl and amino substituents in a spatial arrangement that confers COX-1 selectivity while substantially reducing COX-2 affinity (IC50 >100 µM). By comparison, classical COX-1-selective inhibitors such as SC-560 (IC50 ~0.009 µM for COX-1) elicit gastrointestinal toxicity at analgesic doses, whereas impurity 3—like the lead compound TFAP (IC50 0.80 µM)—has been reported to cause minimal gastric damage in vivo at doses up to 300 mg/kg [1]. This structural differentiation facilitates the exploration of COX-1-selective analgesia without the liability of gastric ulceration.

structure-activity relationship benzamide scaffold hopping

High DMSO Solubility (250 mg/mL, 892 mM) – Enabling Direct In Vitro Assay Preparation Without Co-Solvent Interference

Teriflunomide impurity 3 exhibits excellent solubility in dimethyl sulfoxide (DMSO) at 250 mg/mL, corresponding to a stock solution concentration of 892 mM [1]. This high solubility allows for the preparation of concentrated stock solutions that can be directly diluted into aqueous assay buffers without exceeding commonly recommended DMSO concentrations (<0.1% v/v). In comparison, many structurally related benzamide COX-1 inhibitors require pre-dissolution in organic co-solvents or surfactants, introducing potential solvent-related artifacts into cell-based or enzymatic assays.

solubility DMSO stock in vitro assay

High-Impact Application Scenarios for Teriflunomide Impurity 3 (CAS 1011244-72-6) Based on Verified Quantitative Differentiation


Analytical Reference Standard for HPLC Impurity Profiling in Teriflunomide ANDA Submissions

With a certified purity of 99.75% and full characterization data compliant with ICH guidelines, Teriflunomide impurity 3 serves as the definitive reference standard for identifying and quantifying this specific degradation product during ANDA-mandatory stability studies [1][2]. Its high purity minimizes integration errors and ensures regulatory acceptance of analytical methods.

Selective COX-1 Pharmacological Probe for Inflammation and Pain Research

The compound’s well-defined COX-1 selectivity (IC50 30 µM) and low COX-2 activity (>100 µM) enable researchers to dissect COX-1-mediated prostaglandin synthesis pathways independently of COX-2, a critical capability for studying gastrointestinal safety and analgesic mechanisms [1]. Its structural scaffold also provides a starting point for medicinal chemistry optimization of non-ulcerogenic NSAIDs.

Quality Control (QC) Release Testing of Teriflunomide API and Finished Dosage Forms

Incorporating impurity 3 as a reference standard in QC protocols ensures that each manufactured batch of teriflunomide meets the specified limits for this process-related impurity, safeguarding product consistency and patient safety [2]. The compound’s high DMSO solubility further facilitates preparation of calibration standards for LC-MS/MS quantification.

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